molecular formula C17H16F2N2O4S B11118828 Propan-2-yl 5-carbamoyl-2-{[(2,6-difluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Propan-2-yl 5-carbamoyl-2-{[(2,6-difluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11118828
M. Wt: 382.4 g/mol
InChI Key: FXTOPMQSAHQRTG-UHFFFAOYSA-N
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Description

PROPAN-2-YL 5-CARBAMOYL-2-(2,6-DIFLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes functional groups such as carbamoyl, difluorobenzamido, and carboxylate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 5-CARBAMOYL-2-(2,6-DIFLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as acylation, amidation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Key considerations include the selection of raw materials, reaction conditions, and purification methods.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 5-CARBAMOYL-2-(2,6-DIFLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Substitution reactions can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as amides or esters.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or tool for studying biological processes.

    Medicine: As a potential drug candidate or lead compound for developing new therapeutics.

    Industry: As an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 5-CARBAMOYL-2-(2,6-DIFLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PROPAN-2-YL 5-CARBAMOYL-2-(2,6-DIFLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE include other thiophene derivatives with various substituents. Examples include:

  • 2-Amino-3-carbamoylthiophene
  • 4-Methyl-2,6-difluorobenzamido-thiophene
  • Propan-2-yl thiophene-3-carboxylate

Uniqueness

The uniqueness of PROPAN-2-YL 5-CARBAMOYL-2-(2,6-DIFLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C17H16F2N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

propan-2-yl 5-carbamoyl-2-[(2,6-difluorobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C17H16F2N2O4S/c1-7(2)25-17(24)11-8(3)13(14(20)22)26-16(11)21-15(23)12-9(18)5-4-6-10(12)19/h4-7H,1-3H3,(H2,20,22)(H,21,23)

InChI Key

FXTOPMQSAHQRTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(C=CC=C2F)F)C(=O)N

Origin of Product

United States

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